sjb2-043

Catalog No.
S543274
CAS No.
63388-44-3
M.F
C17H9NO3
M. Wt
275.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sjb2-043

CAS Number

63388-44-3

Product Name

sjb2-043

IUPAC Name

2-phenylbenzo[f][1,3]benzoxazole-4,9-dione

Molecular Formula

C17H9NO3

Molecular Weight

275.26 g/mol

InChI

InChI=1S/C17H9NO3/c19-14-11-8-4-5-9-12(11)15(20)16-13(14)18-17(21-16)10-6-2-1-3-7-10/h1-9H

InChI Key

CMYQQADDUUDCCA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C(=O)C4=CC=CC=C4C3=O

Solubility

Soluble in DMSO

Synonyms

SJB2-043; SJB2 043; SJB2043;

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C(=O)C4=CC=CC=C4C3=O

Description

The exact mass of the compound 2-Phenylnaphtho[2,3-D]oxazole-4,9-dione is 275.0582 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Heterocyclic Compound

    2-Phenylnaphtho[2,3-D]oxazole-4,9-dione belongs to a class of compounds known as heterocyclic compounds. These molecules contain rings made up of different elements, in this case, carbon, nitrogen, and oxygen. Heterocyclic compounds are prevalent in medicinal chemistry due to their diverse biological properties .

  • Structural Similarities

    This compound shares structural similarities with naphtho[2,3-d]oxazoles, which have been explored for their potential as anticancer and antimicrobial agents . Further research is needed to determine if 2-Phenylnaphtho[2,3-D]oxazole-4,9-dione exhibits similar properties.

  • Database Resources

    Scientific databases such as PubChem (National Institutes of Health) provide information on the structure and properties of 2-Phenylnaphtho[2,3-D]oxazole-4,9-dione, but do not currently contain extensive data on its research applications .

SJB2-043 is a small molecule compound recognized primarily as an inhibitor of the deubiquitinase enzyme, Ubiquitin-Specific Peptidase 1. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in cancer therapy and other diseases where protein degradation pathways are disrupted. SJB2-043 is characterized by its ability to modulate various cellular processes through the inhibition of ubiquitin-mediated proteolysis, which is crucial for maintaining cellular homeostasis.

There is no documented information regarding the mechanism of action of PND. Similar compounds with a naphtho[2,3-d]oxazole core have been investigated for their potential anticancer and antimicrobial properties []. However, the specific mechanism by which they exert these effects remains to be elucidated.

The primary chemical reaction associated with SJB2-043 involves its interaction with the Ubiquitin-Specific Peptidase 1 enzyme. This interaction leads to the inhibition of the enzyme's activity, resulting in the accumulation of ubiquitinated proteins. In particular, SJB2-043 has been shown to promote the degradation of specific proteins such as ID1, ID2, and ID3, which are involved in cellular signaling pathways related to growth and apoptosis. The compound operates through a competitive inhibition mechanism, where it binds to the active site of Ubiquitin-Specific Peptidase 1, preventing substrate recognition and processing.

SJB2-043 exhibits significant biological activity, particularly in cancer cell lines. Studies have demonstrated that this compound can induce apoptosis and inhibit cell proliferation in various cancer types, including leukemia. For example, in K562 cells, SJB2-043 decreased Ubiquitin-Specific Peptidase 1 levels in a dose-dependent manner, leading to increased degradation of ID1 protein and subsequent cell death . The effective concentration for half-maximal inhibition (EC50) has been reported at approximately 1.07 micromolar . Furthermore, SJB2-043 has shown promise in blocking apoptosis under diabetic conditions, indicating its potential utility beyond oncology .

The synthesis of SJB2-043 involves several steps that typically include the formation of key intermediates followed by coupling reactions to yield the final product. While specific synthetic routes can vary, a common approach involves:

  • Formation of Intermediate Compounds: Starting materials are reacted under controlled conditions to form intermediates that possess functional groups necessary for further reactions.
  • Coupling Reactions: These intermediates are then coupled using various coupling agents to form the core structure of SJB2-043.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for biological testing.

Detailed synthetic protocols can be found in specialized literature focusing on medicinal chemistry.

SJB2-043 has several potential applications:

  • Cancer Therapy: Due to its ability to induce apoptosis in cancer cells, SJB2-043 is being investigated as a therapeutic agent for various malignancies.
  • Diabetes Research: Its role in blocking apoptosis under diabetic conditions suggests potential applications in diabetes-related complications.
  • Cellular Mechanism Studies: Researchers utilize SJB2-043 to study ubiquitin-mediated proteolysis and its implications in cellular signaling pathways.

Interaction studies involving SJB2-043 have primarily focused on its binding affinity and inhibitory effects on Ubiquitin-Specific Peptidase 1. These studies reveal that SJB2-043 effectively competes with natural substrates for binding to the enzyme's active site. Additionally, research indicates that SJB2-043 can influence downstream signaling pathways by modulating the levels of various proteins involved in cell cycle regulation and apoptosis .

SJB2-043 shares structural and functional similarities with other deubiquitinase inhibitors. Notable similar compounds include:

Compound NameMechanism of ActionUnique Features
PR619General deubiquitinase inhibitorNon-specific; affects multiple DUBs
WP1130Inhibits multiple DUBsDemonstrated efficacy in multiple cancer models
ML323Selective inhibitor of USP14Focused on neurodegenerative disease applications

SJB2-043 stands out due to its selective inhibition of Ubiquitin-Specific Peptidase 1, making it a targeted therapeutic candidate with specific implications for oncological treatments.

SJB2-043, systematically named 2-phenylbenzo[f]benzoxazole-4,9-dione, is a synthetic small-molecule compound with the molecular formula C₁₇H₉NO₃ and a molecular weight of 275.26 g/mol. It belongs to the naphthoquinone-oxazole hybrid family, characterized by a fused benzoxazole ring system substituted with a phenyl group at position 2 and ketone functionalities at positions 4 and 9. Alternative nomenclature includes 2-phenylnaphtho[2,3-d]oxazole-4,9-dione and SJB2043, reflecting its structural features and synthetic lineage.

The compound’s SMILES notation (O=C1C2=C(N=C(C3=CC=CC=C3)O2)C(C4=CC=CC=C41)=O) and InChI key (CMYQQADDUUDCCA-UHFFFAOYSA-N) provide unambiguous representations of its planar aromatic system and functional group arrangement.

Crystallographic and Spectroscopic Analysis

Crystallographic data for SJB2-043 remain limited in published literature. However, spectroscopic analyses have been instrumental in elucidating its structure:

  • Infrared (IR) Spectroscopy: Key absorption bands at 1689–1672 cm⁻¹ correspond to the stretching vibrations of the two carbonyl groups (C=O), while the 1592 cm⁻¹ band arises from C=N vibrations in the oxazole ring.
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (CDCl₃): Peaks at δ 7.53–8.34 ppm indicate aromatic protons, with splitting patterns consistent with the phenyl and naphthoquinone moieties.
    • ¹³C NMR: Signals at δ 173.27 and 178.66 ppm confirm the carbonyl carbons, while δ 150.33 ppm corresponds to the oxazole nitrogen-bound carbon.
  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 276.0661 ([M+H]⁺) aligns with the theoretical mass of C₁₇H₉NO₃.

The absence of reported X-ray diffraction data highlights opportunities for further structural characterization.

Synthetic Routes and Optimization Strategies

SJB2-043 is synthesized via cyclocondensation reactions, with two primary methodologies dominating the literature:

Method 1: Traditional Thermal Cyclization

  • Reactants: 2-Amino-3-bromo-1,4-naphthoquinone and benzoyl chloride.
  • Conditions: Reflux in pyridine at elevated temperatures (5–24 hours).
  • Yield: 44.7% after purification via silica gel chromatography.
  • Mechanism: Nucleophilic acyl substitution followed by intramolecular cyclization (Figure 1).

Method 2: Green Chemistry Approaches

  • Reactants: Substituted benzaldehydes and aminonaphthoquinones.
  • Conditions: Microwave-assisted or ultrasound-promoted reactions in deep eutectic solvents.
  • Yield: Up to 92% with reduced reaction times (10–30 minutes).

Optimization Insights:

  • Solvent selection (e.g., ethanol vs. THF) impacts reaction efficiency, with polar aprotic solvents favoring cyclization.
  • Catalysts like Co₃O₄ nanoflakes enhance yields by accelerating intermediate formation.
ParameterMethod 1Method 2
Reaction Time5–24 hours10–30 minutes
Yield44.7%92%
Environmental ImpactHigh (pyridine)Low (solvent-free)

Physicochemical Properties and Stability Profiling

Key Properties:

  • Physical State: Solid powder, appearing faint green to yellow.
  • Melting Point: 79–80°C.
  • Solubility:
    • DMSO: 3.3 mg/mL (12.10 mM).
    • Water: Insoluble.
    • Ethanol: Insoluble.
  • Stability:
    • Thermal: Stable at room temperature for short-term storage (2–8°C).
    • Long-term: Recommended storage at -20°C in desiccated conditions.

Degradation Pathways:

  • Exposure to moisture or light induces gradual hydrolysis of the oxazole ring, detectable via HPLC monitoring.
  • No reported polymorphic transitions under standard conditions.

Partition Coefficients:

  • logP (Octanol-Water): Estimated at 3.12 via computational modeling, indicating moderate lipophilicity.
  • pKa: Predicted to be 9.8 for the quinone moiety, suggesting poor ionization at physiological pH.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Exact Mass

275.058243149 g/mol

Monoisotopic Mass

275.058243149 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Sjb2-043

Dates

Modify: 2023-08-15
1: Goncalves JM, Cordeiro MMR, Rivero ERC. The Role of the Complex USP1/WDR48 in Differentiation and Proliferation Processes in Cancer Stem Cells. Curr Stem Cell Res Ther. 2017;12(5):416-422. doi: 10.2174/1574888X12666170315104013. Review. PubMed PMID: 28302046.

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